molecular formula C6H13Cl2N B12359286 2-Chloro-cyclohexylammonium chloride

2-Chloro-cyclohexylammonium chloride

Cat. No.: B12359286
M. Wt: 170.08 g/mol
InChI Key: FTFJHAZPJYUWPR-UHFFFAOYSA-N
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Description

2-Chloro-cyclohexylammonium chloride is an organic compound with the molecular formula C6H13Cl2N. It is a derivative of cyclohexanamine, where a chlorine atom is substituted at the second position of the cyclohexane ring. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-cyclohexylammonium chloride can be synthesized through the chlorination of cyclohexylamine. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position of the cyclohexane ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is monitored to control the temperature, pressure, and concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-cyclohexylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to cyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Formation of cyclohexanol or other substituted cyclohexane derivatives.

    Reduction: Formation of cyclohexylamine.

    Oxidation: Formation of cyclohexanone or other oxidized products.

Scientific Research Applications

2-Chloro-cyclohexylammonium chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-cyclohexylammonium chloride involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with similar structural features but without the chlorine substitution.

    2-Chlorocyclohexanone: An oxidized derivative with a ketone functional group.

    Cyclohexanol: A hydroxyl-substituted derivative of cyclohexane.

Uniqueness

2-Chloro-cyclohexylammonium chloride is unique due to the presence of the chlorine atom at the second position of the cyclohexane ring. This substitution imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications.

Properties

Molecular Formula

C6H13Cl2N

Molecular Weight

170.08 g/mol

IUPAC Name

(2-chlorocyclohexyl)azanium;chloride

InChI

InChI=1S/C6H12ClN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H

InChI Key

FTFJHAZPJYUWPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH3+])Cl.[Cl-]

Origin of Product

United States

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